molecular formula C8H8N4O B8504588 6,7-Diamino-3,4-dihydroquinazolin-4-one

6,7-Diamino-3,4-dihydroquinazolin-4-one

Cat. No.: B8504588
M. Wt: 176.18 g/mol
InChI Key: CTFHDGYTIIWEKG-UHFFFAOYSA-N
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Description

6,7-Diamino-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class, known for its diverse biological activities and role as a key scaffold in medicinal chemistry . The quinazolinone core structure is a benzene ring fused to a pyrimidinone ring, and this family of compounds is recognized as a privileged structure in drug discovery due to its presence in numerous biologically active natural and synthetic molecules . The specific 6,7-diamino substitution pattern on the quinazolinone core makes it a highly valuable and versatile intermediate for pharmaceutical research. These amino groups serve as reactive handles for further chemical modification, allowing researchers to develop novel derivatives for structure-activity relationship (SAR) studies . Compounds based on the 3,4-dihydroquinazolin-4-one structure have been investigated for a range of therapeutic applications, including as antitubercular agents against drug-resistant strains of Mycobacterium tuberculosis and for antimicrobial properties . The broader quinazolinone class has demonstrated significant research potential in areas such as anticancer, anti-inflammatory, and anticonvulsant activities, often acting through mechanisms like kinase inhibition . This product is intended for research purposes as a chemical building block or biological probe in drug discovery programs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

6,7-diamino-3H-quinazolin-4-one

InChI

InChI=1S/C8H8N4O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,9-10H2,(H,11,12,13)

InChI Key

CTFHDGYTIIWEKG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)N)N=CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and biological differences between 6,7-Diamino-3,4-dihydroquinazolin-4-one and related quinazolinone derivatives:

Compound Substituents Key Biological Activity/Properties Reference
This compound 6,7-NH₂ (amino groups) Theoretical: Enhanced hydrogen bonding, solubility
6,7-Dimethoxy-3,4-dihydroquinazolin-4-one 6,7-OCH₃ (methoxy groups) No reported bioactivity; used in synthetic studies
3-Phenyl-2-[(E)-2-phenylethenyl] derivatives 3-Ph, 2-phenylethenyl + sulfonamide COX-2 inhibition (47.1% at 20 μM)
Thioether-linked 3-aryl derivatives 2-thio groups + thiazolidinone No cytotoxicity (tested on Hep-G2, LU-1, HeLa)

Substituent Effects on Bioactivity

  • Amino Groups (6,7-NH₂): The amino substituents likely increase polarity and hydrogen-bonding capacity, which may improve target binding in enzymes or receptors. This contrasts with methoxy groups (6,7-OCH₃), which are electron-donating but less reactive in intermolecular interactions .
  • Sulfonamide Derivatives : The COX-2 inhibitory activity (47.1%) of 3-phenyl-2-phenylethenyl derivatives underscores the importance of para-sulfonamide groups in enzyme targeting. This suggests that substituent positioning (e.g., at position 2) is critical for specific biological effects .

Preparation Methods

Cyclization of Substituted Anthranilic Acid Derivatives

The most classical approach involves cyclizing anthranilic acid esters with phosphoryl chloride (POCl₃) in the presence of N,N-disubstituted amides. For example, US3696102A details a two-step process:

  • Salt Formation : Methyl 4,5-dimethoxyanthranilate reacts with POCl₃ in dimethylformamide (DMF) at 10°C to form an intermediate phosphoric acid salt .

  • Ammonolysis : The salt is treated with ammonium hydroxide to yield 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, which can be further aminated to introduce the 6,7-diamino groups .

Optimization Insights :

  • Temperature control (10–30°C) prevents side reactions.

  • Yields exceed 95% for methoxy-substituted precursors .

  • Post-synthetic amination via catalytic hydrogenation or nitration/reduction sequences is required to install amino groups at positions 6 and 7 .

Microwave-Assisted One-Pot Synthesis

Modern methods leverage microwave irradiation to accelerate cyclization. Diva-Portal.org demonstrates a one-pot protocol for analogous dihydroquinazolinones :

  • Reactants : Methyl 2-formylphenyl carbamate and amines (e.g., 2-phenylethylamine).

  • Conditions : Formic acid, microwave heating (100–150°C, 10–30 min).

  • Yield : 68–80% for 3-substituted derivatives .

Adaptation for 6,7-Diamino Derivatives :

  • Replace methyl 2-formylphenyl carbamate with 3,4-diaminobenzoic acid derivatives.

  • Use formic acid to facilitate both cyclization and amino group retention .

Phosphotungstic Acid-Catalyzed Ring Closure

CN110845410A describes a one-pot method for dihydroisoquinolines, adaptable to quinazolinones :

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate.

  • Oxalyl Chloride Activation : Intermediate treated with oxalyl chloride in acetonitrile.

  • Catalytic Cyclization : Phosphotungstic acid (0.1–0.5 mol%) induces ring closure in methanol .

Key Advantages :

  • High purity (>99%) and yield (75–80%).

  • Scalable for industrial applications .

Multicomponent Reactions Using Isatoic Anhydride

MDPI Citric Acid Study outlines a three-component synthesis for dihydroquinazolinones :

  • Reactants : Isatoic anhydride, anilines, and cinnamaldehydes.

  • Catalyst : Citric acid monohydrate (20 mol%) in methanol at 60°C .

Modification for 6,7-Diamino Analogues :

  • Substitute anilines with 3,4-diaminobenzoic acid.

  • Optimize aldehyde components to avoid steric hindrance at positions 6 and 7 .

Copper-Catalyzed Coupling Reactions

MDPI Copper Catalyst Study employs Cu@MChit for synthesizing benzimidazole-quinazolinone hybrids :

  • Thiolation : 2-Chloroquinoline-3-carbaldehyde reacts with Na₂S.

  • Cyclocondensation : 3,4-Diaminobenzoic acid forms the benzimidazole core .

Relevance to Target Compound :

  • Demonstrates compatibility of diaminobenzoic acids in heterocycle formation.

  • Yields 70–85% for related structures .

Leuckart-Wallach Reaction for Amino Group Introduction

The Leuckart reaction reduces ketones to amines using ammonium formate. Diva-Portal.org applies this to dihydroquinazolinones :

  • Intermediate Ketone : Synthesize 6,7-diketone-3,4-dihydroquinazolin-4-one.

  • Reductive Amination : Ammonium formate, formic acid, 150°C (microwave).

Yield : ~60% for secondary amines .

Nitration/Reduction of Methoxy Precursors

A two-step strategy converts methoxy to amino groups:

  • Nitration : Treat 6,7-dimethoxy-3,4-dihydroquinazolin-4-one with HNO₃/H₂SO₄.

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni to reduce nitro groups to amines .

Challenges :

  • Over-nitration risks polysubstitution.

  • Requires rigorous purification .

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityPurity (%)
Anthranilic Cyclization68–97POCl₃, DMF, 10–30°CHigh>95
Microwave One-Pot68–80HCOOH, 100–150°C, MWModerate>90
Phosphotungstic Acid75–80Oxalyl chloride, MeOHHigh>99
Multicomponent60–80Citric acid, 60°CLow85–90
Copper Catalysis70–85Cu@MChit, refluxModerate>90
Leuckart Reaction~60NH₄HCOO, 150°CModerate80–85
Nitration/Reduction50–65HNO₃, Pd/C, H₂Low70–75

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Diamino-3,4-dihydroquinazolin-4-one, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from benzoic acid derivatives. For example, 3-aryl-2-mercaptoquinazolin-4(3H)-one intermediates can be synthesized via condensation with aryl isothiocyanates, followed by hydrazine substitution (e.g., to generate thiosemicarbazide derivatives). Yield optimization (58–72%) is achieved by controlling reaction time, solvent purity (e.g., absolute ethanol), and stoichiometric ratios . Mathematical modeling (e.g., response surface methodology) can refine parameters like temperature (40°C optimal for nitration) and reaction duration (4.5 hours) to minimize byproducts such as dinitro derivatives .

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

  • Methodological Answer : Structural validation relies on a combination of:

  • IR spectroscopy : Identification of functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines, C=O at ~1700 cm⁻¹).
  • NMR spectroscopy : ¹H-NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 1.0–4.0 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~170 ppm) and aromatic systems.
  • HR-MS : Precise molecular ion peaks (e.g., [M+H]⁺) validate molecular formulas .

Advanced Research Questions

Q. How can contradictory bioactivity data for quinazolin-4-one derivatives be analyzed, particularly when cytotoxicity is absent in certain cancer cell lines?

  • Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent effects) or assay conditions. For example, acetamide-thiazolidinone hybrids (e.g., compounds 5a-e ) showed no cytotoxicity against Hep-G2, LU-1, or HeLa cells despite dual heterocyclic scaffolds. To resolve this:

  • Perform dose-response assays to rule out concentration-dependent effects.
  • Evaluate cellular uptake via fluorescence tagging or LC-MS.
  • Use computational docking to assess target binding (e.g., kinase domains) and compare with active analogs like EGFR inhibitors (e.g., Erlotinib intermediates) .

Q. What strategies are effective for regioselective alkylation or functionalization of the quinazolin-4-one core?

  • Methodological Answer : Alkylation typically occurs at N(3) due to its nucleophilic character, but O-alkylation byproducts may form. To ensure regioselectivity:

  • Use bulky bases (e.g., NaH) to favor N-alkylation.
  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Validate product structure via NOESY or COSY NMR to confirm substitution patterns .

Q. How can computational methods enhance the design of quinazolin-4-one derivatives as tankyrase or EGFR inhibitors?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against crystal structures (e.g., human tankyrase 2 in complex with 2-(4-aminophenyl)-3,4-dihydroquinazolin-4-one, PDB ID: 4I9I) to prioritize substituents with favorable binding interactions .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to guide functional group incorporation (e.g., acrylamide groups for covalent EGFR inhibition) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing synthetic protocols of this compound?

  • Methodological Answer :

  • Factorial design : Vary factors like temperature, catalyst loading, and solvent polarity to identify critical parameters.
  • Response surface methodology (RSM) : Derive regression equations to predict optimal conditions (e.g., 40°C, 4.5 hours for nitration) and validate via confirmatory runs .

Q. How should researchers address solubility challenges in biological assays for hydrophobic quinazolin-4-one derivatives?

  • Methodological Answer :

  • Use co-solvents (e.g., DMSO ≤1% v/v) with gradual dilution into assay buffers.
  • Formulate nanoparticles or liposomal carriers to enhance bioavailability.
  • Validate solubility via dynamic light scattering (DLS) or nephelometry .

Structural & Mechanistic Insights

Q. What role do substituents at the 6,7-positions play in modulating the biological activity of quinazolin-4-one derivatives?

  • Methodological Answer :

  • Electron-donating groups (e.g., methoxy in 6,7-dimethoxy derivatives) enhance π-π stacking with aromatic residues in kinase ATP-binding pockets.
  • Amino groups (as in 6,7-diamino derivatives) improve hydrogen bonding with catalytic lysines or aspartates, critical for inhibitory potency .

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